Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate
Overview
Description
. This compound is characterized by its unique structure, which includes an ethyl group, a pyridazine ring, and a 3-oxopiperazin-1-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyridazine ring.
Nucleophilic Substitution: This step introduces the 3-oxopiperazin-1-yl group into the pyridazine ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents onto the pyridazine ring or the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles and electrophiles are employed depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Ethyl 2-(3-oxopiperazin-1-yl)acetate
Ethyl 4-(3-oxopiperazin-1-yl)benzoate
Ethyl 3-(3-oxopiperazin-1-yl)benzoate
These compounds share the 3-oxopiperazin-1-yl moiety but differ in their aromatic rings and ester groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-2-18-11(17)8-3-4-9(14-13-8)15-6-5-12-10(16)7-15/h3-4H,2,5-7H2,1H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYJFYANNWBRSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCNC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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